N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
Description
The compound N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide features a thieno[3,4-c]pyrazole core substituted at the 2-position with a 4-fluorophenyl group and at the 3-position with a 2-methoxybenzamide moiety. Its synthesis likely involves cyclization and alkylation steps analogous to those described for related compounds (e.g., triazole and thienopyrazole derivatives) . Key structural confirmation methods include IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹, confirming the thione tautomer) and NMR spectroscopy .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-25-17-5-3-2-4-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQFPAYTUUTMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thieno[3,4-c]pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.4 g/mol. The compound features a thieno[3,4-c]pyrazole core that is substituted with a fluorophenyl group and a methoxybenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1226446-74-7 |
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer properties. For instance, compounds within this class have shown inhibition of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumor cells. Studies indicate that modifications in the substituent groups can significantly influence the biological activity of these compounds .
Anti-inflammatory Effects
The anti-inflammatory activity of benzamide derivatives has been documented extensively. Compounds similar to this compound have exhibited significant inhibition of pro-inflammatory cytokines in various in vitro models. This suggests that the compound may possess similar properties that could be beneficial in treating inflammatory diseases.
Case Studies
- Antiviral Activity Assessment :
-
Anticancer Efficacy :
- In a recent investigation into thieno[3,4-c]pyrazole derivatives as potential anticancer agents, several compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that these compounds could serve as lead candidates for further development in cancer therapy due to their ability to induce apoptosis effectively .
Comparison with Similar Compounds
Core Structure and Substituent Variations
Electronic and Steric Effects
- Fluorine vs. Bromine () introduces greater steric bulk and polarizability, which may affect binding interactions .
- Methoxy Positioning : The ortho-methoxy group in the target’s benzamide moiety may induce steric hindrance or conformational rigidity compared to para-substituted analogs (e.g., 4-bromo in ), influencing solubility and target affinity .
- Thione vs. Thiol Tautomers : Spectral data confirm that the target compound and analogs like those in and predominantly exist as thione tautomers, critical for stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
